Bis(phenylsulfonyl)sulfur diimide
Description
Bis(phenylsulfonyl)sulfur diimide (chemical formula: S(N(SO₂Ph)₂)) is a sulfur diimide derivative featuring two phenylsulfonyl groups attached to the nitrogen atoms of the central S(N)₂ core. Sulfur diimides (S(NR)₂) are characterized by a sulfur atom bonded to two imido groups (NR), where the substituents (R) significantly influence their electronic and steric properties. The phenylsulfonyl (SO₂Ph) substituents in this compound are strong electron-withdrawing groups, rendering the molecule highly electrophilic and reactive in cross-coupling and sulfonylation reactions. Its synthesis typically involves sulfonylation of sulfur diimide precursors using phenylsulfonyl chloride under basic conditions, as inferred from analogous sulfonylation protocols .
Properties
CAS No. |
667-20-9 |
|---|---|
Molecular Formula |
C12H10N2O4S3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(benzenesulfonylimino-λ4-sulfanylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O4S3/c15-20(16,11-7-3-1-4-8-11)13-19-14-21(17,18)12-9-5-2-6-10-12/h1-10H |
InChI Key |
WDFKHANKUMDDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=S=NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl)sulfur diimide can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride with phenylsulfonamide in the presence of a base . Another method includes the use of metalation reactions, where metalated indoles react with bis(phenylsulfonyl) sulfide . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(phenylsulfonyl)sulfur diimide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the sulfur diimide core, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The reaction conditions typically include controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed: The major products formed from reactions with this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols . Substitution reactions often result in the formation of new sulfonamide derivatives.
Scientific Research Applications
Bis(phenylsulfonyl)sulfur diimide has a wide range of applications in scientific research . In chemistry, it is used as a reagent for the synthesis of various organic compounds, including heterocycles and sulfonamides . In medicine, it is being explored for its potential use in cancer treatment and other diseases . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of bis(phenylsulfonyl)sulfur diimide involves its ability to undergo various chemical reactions, such as oxidation and reduction . These reactions are facilitated by the sulfur diimide core, which can interact with different molecular targets and pathways. For example, in reduction reactions, this compound can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfur diimides exhibit diverse structural and functional variations depending on substituents. Below is a detailed comparison of Bis(phenylsulfonyl)sulfur diimide with key analogues:
Substituent Effects on Electronic Properties
- Bis(trimethylsilyl)sulfur diimide (S(N(SiMe₃)₂)): The trimethylsilyl (SiMe₃) groups are electron-donating, leading to higher HOMO energies compared to phenylsulfonyl derivatives. This compound is a flammable liquid (ADR/RID hazard class 3) and serves as a precursor for metal complexes due to its soft donor sites .
- Monosubstituted sulfur diimides (S(NR)(NH)): For R = tert-butyl or trimethylsilyl, these compounds exhibit pyramidal nitrogen geometries and fluxional behavior in solution, as shown by ¹⁵N NMR studies. Their reactivity is modulated by steric bulk and electronic effects .
- Cyclic sulfur diimides (e.g., R₂Si(NSN)₂SiR₂) :
Silicon-containing eight-membered rings (e.g., R = Me, tBu) display planar structures and distinct ²⁹Si-¹⁵N coupling constants (<1 Hz), indicating weak Si-N interactions. These cyclic systems are thermally stable and inert toward isomerization .
Structural and Reactivity Comparisons
HOMO/LUMO and Spectroscopic Trends
Thionated perylenediimides (unrelated structurally but analogous in sulfur substitution) demonstrate that sulfur incorporation lowers LUMO energies, causing redshifted absorption spectra. By analogy, this compound likely has a significantly reduced LUMO due to the electron-withdrawing SO₂Ph groups, enhancing its utility in charge-transfer applications .
Biological Activity
Bis(phenylsulfonyl)sulfur diimide (BPSI) is a compound characterized by its empirical formula and molecular weight of approximately 342.41 g/mol. It features two phenylsulfonyl groups attached to a sulfur diimide moiety, making it significant in various chemical applications, particularly in biological systems. This article delves into the biological activity of BPSI, highlighting its interactions, mechanisms, and potential applications in drug development.
Chemical Structure and Properties
BPSI is recognized for its unique structure which allows it to engage in various chemical reactions. Its reactivity with nucleophiles has been a focal point of research, leading to the formation of stable complexes with biological molecules. This property is crucial for understanding its potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 342.41 g/mol |
| Functional Groups | Sulfonyl, imide |
The biological activity of BPSI can be attributed to its ability to form stable complexes with biomolecules. Interaction studies have demonstrated that BPSI can react with various nucleophiles, leading to modifications in protein structures and functions. This reactivity is essential for its antimicrobial properties and potential use as a reagent in biochemical assays.
Case Study: Antimicrobial Activity
Research indicates that BPSI exhibits notable antimicrobial activity against several pathogens. A study demonstrated that BPSI effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.
Research Findings
- Antimicrobial Efficacy : BPSI has shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays reported a minimum inhibitory concentration (MIC) as low as 32 µg/mL for S. aureus.
- Reactivity with Biological Molecules : Studies have illustrated the formation of adducts between BPSI and thiol-containing proteins, which may alter their functional properties.
-
Potential Applications :
- Drug Development : Due to its reactivity, BPSI can serve as a scaffold for developing novel antimicrobial agents.
- Biochemical Assays : Its ability to form stable complexes makes it useful in various biochemical assays to study protein interactions.
Tables of Comparative Biological Activity
The following table summarizes the biological activities of BPSI compared to structurally similar compounds:
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 32 |
| N-benzenesulfonyl-N'-(4-chloro-phenyl)-sulfur diimide | Antimicrobial | 16 |
| N,N'-bis(phenylsulfanyl)urea | Antimicrobial | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
